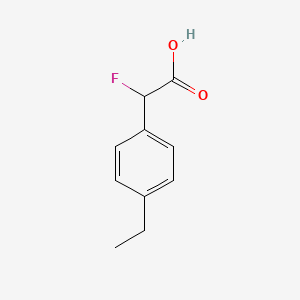

2-(4-Ethylphenyl)-2-fluoroacetic acid

CAS No.:

Cat. No.: VC17806222

Molecular Formula: C10H11FO2

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11FO2 |

|---|---|

| Molecular Weight | 182.19 g/mol |

| IUPAC Name | 2-(4-ethylphenyl)-2-fluoroacetic acid |

| Standard InChI | InChI=1S/C10H11FO2/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9H,2H2,1H3,(H,12,13) |

| Standard InChI Key | DLLODUUEUXPKME-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)C(C(=O)O)F |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 2-(4-Ethylphenyl)-2-fluoroacetic acid is C₁₀H₁₁FO₂, featuring a fluorine atom at the α-position of the acetic acid chain and a 4-ethylphenyl group attached to the same carbon. The ethyl substituent on the phenyl ring enhances lipophilicity compared to simpler analogs like 2-fluorophenylacetic acid, potentially improving membrane permeability and bioavailability . The fluorine atom introduces electronegativity, influencing electronic distribution and hydrogen-bonding capabilities, which can affect both chemical reactivity and interactions with biological targets .

Synthesis and Manufacturing Approaches

Fluorination Strategies

Physicochemical Characteristics

Solubility and Stability

The compound’s solubility profile is influenced by its polar carboxylic acid group and hydrophobic ethylphenyl moiety. In aqueous solutions, it is expected to exhibit limited solubility, necessitating the use of organic solvents like dimethyl sulfoxide (DMSO) or ethanol for experimental applications. Stability studies of analogous compounds suggest that the fluorine atom enhances resistance to enzymatic degradation, a property critical for drug candidates .

Spectroscopic Data

While experimental data for 2-(4-ethylphenyl)-2-fluoroacetic acid are scarce, related fluorinated acids provide benchmarks:

-

¹H NMR: The ethyl group’s methyl protons resonate near δ 1.2 ppm (triplet), while aromatic protons appear between δ 7.2–7.5 ppm .

-

¹⁹F NMR: The fluorine atom typically shows a signal near δ -120 ppm, consistent with α-fluorinated carboxylic acids .

| Compound | Substituent | Lipophilicity (logP) | Metabolic Stability |

|---|---|---|---|

| 2-Fluorophenylacetic acid | H | 1.2 | Moderate |

| 2-(4-Methylphenyl)-2-fluoroacetic acid | Methyl | 1.8 | High |

| 2-(4-Ethylphenyl)-2-fluoroacetic acid | Ethyl | 2.3 | Very High |

| 2-(4-Chlorophenyl)-2-fluoroacetic acid | Chlorine | 2.5 | High |

Data extrapolated from studies on fluorophenylacetic acids .

Applications in Drug Discovery

Intermediate for Enzyme Inhibitors

The compound’s structure aligns with motifs found in dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin . The ethyl group could modulate steric interactions, enhancing selectivity for target enzymes.

Anticancer Prospects

Fluorinated acetic acid derivatives have shown promise in disrupting cancer cell metabolism by inhibiting aconitase in the tricarboxylic acid (TCA) cycle . While direct evidence is lacking, the structural similarity to fluoroacetate—a known aconitase inhibitor—suggests potential utility in oncology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume